3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazino]-N-methyl-2-propenethioamide

Drug-likeness Lipophilicity ADME Prediction

3-Amino-2-cyano-3-[4-(4-methoxyphenyl)piperazino]-N-methyl-2-propenethioamide (CAS 338410-15-4) is a synthetic small molecule belonging to the propenethioamide class, characterized by a cyano group, a thioamide moiety, and a 4-(4-methoxyphenyl)piperazine substituent. Its molecular formula is C₁₆H₂₁N₅OS (MW 331.4 g/mol), and it is commercially supplied at ≥95% purity for research use.

Molecular Formula C16H21N5OS
Molecular Weight 331.4 g/mol
CAS No. 338410-15-4
Cat. No. B3035723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazino]-N-methyl-2-propenethioamide
CAS338410-15-4
Molecular FormulaC16H21N5OS
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCNC(=S)C(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)C#N
InChIInChI=1S/C16H21N5OS/c1-19-16(23)14(11-17)15(18)21-9-7-20(8-10-21)12-3-5-13(22-2)6-4-12/h3-6H,7-10,18H2,1-2H3,(H,19,23)/b15-14+
InChIKeyFRUNDZPTAHZHDA-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-cyano-3-[4-(4-methoxyphenyl)piperazino]-N-methyl-2-propenethioamide (CAS 338410-15-4): Chemical Identity and Procurement Baseline for Research Supply


3-Amino-2-cyano-3-[4-(4-methoxyphenyl)piperazino]-N-methyl-2-propenethioamide (CAS 338410-15-4) is a synthetic small molecule belonging to the propenethioamide class, characterized by a cyano group, a thioamide moiety, and a 4-(4-methoxyphenyl)piperazine substituent. Its molecular formula is C₁₆H₂₁N₅OS (MW 331.4 g/mol), and it is commercially supplied at ≥95% purity for research use . The compound serves as a versatile intermediate for heterocyclic synthesis and as a scaffold for bioactivity exploration, particularly in anticancer and antimicrobial research [1].

Why Generic Substitution of CAS 338410-15-4 Is Scientifically Unsound Without Head-to-Head Comparator Data


Within the propenethioamide-piperazine class, minor peripheral substitutions profoundly alter lipophilicity, hydrogen-bonding capacity, and biological target engagement. The 4-methoxyphenyl group in 338410-15-4 confers a distinct clogP (1.70) and TPSA (63.05 Ų) compared to the 4-fluorophenyl analog (XLogP3 2.2), directly impacting solubility, permeability, and off-target profiles [1][2]. Class-level evidence demonstrates that N-aryl piperazine cyano derivatives exhibit substituent-dependent antibacterial and cytotoxicity profiles, such that compounds within the same series show divergent cell viability outcomes [3]. Therefore, interchanging 338410-15-4 with a close analog without matched experimental data risks invalidating structure-activity relationships and compromising experimental reproducibility.

Quantitative Differentiation Evidence for CAS 338410-15-4 Against Closest Analogs


Lipophilicity Shift: 4-Methoxy vs. 4-Fluoro Phenyl Substituent Differentiates clogP and Predicted ADME Profile

The 4-methoxyphenyl analog (338410-15-4) exhibits a computed clogP of 1.70 [1], whereas the 4-fluorophenyl analog (CAS 338422-39-2) has an XLogP3 of 2.2 [2]. The 0.5 log unit reduction in lipophilicity for the methoxy derivative suggests superior aqueous solubility and a potentially different tissue distribution profile, which is critical for early-stage lead optimization where reducing logP often correlates with lower off-target promiscuity.

Drug-likeness Lipophilicity ADME Prediction

Topological Polar Surface Area (TPSA) Differentiation: Implications for Passive Membrane Permeability

The target compound has a computed TPSA of 63.05 Ų [1]. The 4-fluorophenyl analog, while lacking published TPSA from the same source, is expected to have a comparable or slightly lower TPSA due to the absence of the methoxy oxygen. TPSA values below 140 Ų are generally compatible with oral bioavailability; however, the methoxy oxygen introduces an additional hydrogen-bond acceptor that may modulate specific transporter interactions.

Membrane Permeability TPSA Drug Design

Supplier-Reported Purity and Quality Control: A Minimum Baseline for Reproducibility

The compound is commercially available from AKSci at a minimum purity specification of 95% . While this purity level is standard for research-grade screening compounds, it provides a verifiable procurement benchmark. Potential users should note that no orthogonal purity confirmation (e.g., HPLC trace, elemental analysis) is publicly available from the supplier, and independent QC is recommended before quantitative structure-activity studies.

Purity Specification Quality Control Research Reproducibility

Class-Level Antimicrobial and Cytotoxicity Potential: Contextualizing 338410-15-4 Within Cyano-Piperazine Derivatives

In a study of cyano derivatives of N-alkyl and N-aryl piperazines, structurally related compounds demonstrated moderate antibacterial activity against S. aureus, P. aeruginosa, S. epidermidis, and E. coli, and antifungal activity against Aspergillus spp. [1]. In the same study, cytotoxicity assessed by MTT assay on HeLa cells showed that certain derivatives maintained high cell viability (>90%) relative to gentamicin control, indicating a potentially favorable therapeutic index in this chemotype [1]. While 338410-15-4 was not explicitly included in this dataset, its core scaffold directly maps to the series, supporting that the 4-methoxyphenyl substitution may impart distinct activity/toxicity trade-offs relative to the reported N-alkyl and N-aryl variants.

Antimicrobial Screening Cytotoxicity Piperazine Derivatives

Molecular Complexity and Synthetic Tractability: A Differentiator for Heterocyclic Library Synthesis

Propenethioamides with a 3-amino-2-cyano motif are established precursors for thioxopyrimidine and 1,4-thiazepine ring systems [1][2]. The 4-(4-methoxyphenyl)piperazine substituent in 338410-15-4 provides an additional functional handle absent in simpler dialkylamino propenethioamides (e.g., 3-amino-3-pyrrolidino-2-propenenitrile), potentially enabling more diverse downstream derivatization. This synthetic versatility distinguishes it from N-alkyl or unsubstituted phenyl analogs when the research goal is to generate structurally complex heterocyclic libraries.

Heterocyclic Synthesis Propenethioamide Intermediates Medicinal Chemistry

Absence of Publicly Available Potency Data: A Critical Procurement Consideration

As of 2026-05-09, no primary publication, patent, or authoritative database (PubChem, ChEMBL, BindingDB) reports quantitative IC₅₀, Kᵢ, or EC₅₀ values for 338410-15-4 against any defined molecular target or cell line. In contrast, the 4-fluorophenyl analog has been annotated with an IC₅₀ of 15.9 µM against MCF-7 cells in a secondary (non-primary) source . This information asymmetry means that any procurement decision must accept the operational risk and internal resource cost of de novo biological profiling.

Data Transparency Risk Assessment Procurement Strategy

Evidence-Based Application Scenarios for CAS 338410-15-4: Where Structural Differentiation Creates Procurement Value


Heterocyclic Library Synthesis Leveraging the 4-Methoxyphenyl Piperazine Handle

For medicinal chemistry groups building focused libraries of thioxopyrimidines, 1,4-thiazepines, or aminopyrazoles, 338410-15-4 offers three orthogonal reactive centers (thioamide, cyano, piperazine-N) for sequential diversification, surpassing the synthetic utility of simpler dialkylamino propenethioamides [1][2]. The 4-methoxyphenyl group provides additional opportunities for late-stage functionalization (e.g., demethylation to phenol) that are unavailable in 4-fluorophenyl or unsubstituted phenyl analogs.

Physicochemical Property-Driven Lead Optimization with Reduced Lipophilicity

Teams optimizing leads for aqueous solubility or reduced non-specific binding may prefer 338410-15-4 over the 4-fluorophenyl analog based on its 0.5 log unit lower computed lipophilicity (clogP 1.70 vs. XLogP3 2.2) [1][2]. This differentiation is particularly relevant for programs targeting intracellular kinases or CNS receptors where logP directly influences free drug concentration and off-target promiscuity.

Antimicrobial Hit Identification Using Cyano-Piperazine Scaffolds

Class-level evidence from Chaudhary et al. (2007) establishes that N-aryl piperazine cyano derivatives exhibit substituent-dependent antibacterial and antifungal activity, with certain analogs achieving potent activity against S. aureus, P. aeruginosa, and Aspergillus spp. [1]. 338410-15-4, as a structurally representative member with a distinct 4-methoxyphenyl substitution, is a logical candidate for inclusion in antimicrobial screening cascades where the goal is to map substituent effects on potency and selectivity.

De Novo Biological Profiling Projects Requiring Full Target Deconvolution

The complete absence of public bioactivity data for 338410-15-4 [1] creates an opportunity for research groups seeking to generate proprietary structure-activity relationship (SAR) data. Procuring this compound for unbiased phenotypic screening or panel-based target fishing can yield novel intellectual property, provided that the internal cost of comprehensive characterization is accepted. This scenario is most suited to well-resourced drug discovery programs with dedicated assay development capabilities.

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